Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 181283-29-4 . It has a molecular weight of 232.26 and its IUPAC name is methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . For instance, a series of thiophene incorporating pyrazolone moieties was synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is represented by the InChI Code: 1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is a solid at ambient temperature . It has a molecular weight of 232.26 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antimicrobial Applications
Some thiophene derivatives have shown significant antimicrobial properties . The presence of the thiophene ring can enhance the antimicrobial activity of these compounds .
Antitumor Applications
Thiophene derivatives have also been studied for their antitumor properties . The unique structure of thiophene can interact with biological targets, potentially leading to antitumor effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . For example, they can be used as corrosion inhibitors , which can protect metals and other materials from degradation.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors can be used in various electronic devices, enhancing their performance and efficiency .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various display and lighting technologies due to their high efficiency and flexibility .
Safety and Hazards
Future Directions
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMQECNHCVEEKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC(=C2S1)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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